N-[1-(propan-2-yl)piperidin-4-yl]formamide
Description
N-[1-(propan-2-yl)piperidin-4-yl]formamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is also known by its IUPAC name, 1-isopropyl-4-piperidinylformamide . This compound is part of the piperidine family, which is known for its wide range of applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)11-5-3-9(4-6-11)10-7-12/h7-9H,3-6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJFOQNOHFBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]formamide typically involves the reaction of 1-isopropyl-4-piperidone with formamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
Research indicates that N-[1-(propan-2-yl)piperidin-4-yl]formamide exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may have:
- Antidepressant Effects : The compound's interaction with serotonin and dopamine receptors suggests potential use as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive compounds supports this hypothesis.
- Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from oxidative stress, contributing to its potential in treating neurodegenerative diseases.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential candidate for treating conditions like depression and anxiety due to its effects on neurotransmitter systems. |
| Pain Management | May act as an analgesic through its modulation of pain pathways in the nervous system. |
| Cognitive Enhancement | Investigated for possible applications in enhancing cognitive functions or memory retention. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Neuropharmacological Studies : Animal models have shown that administration of this compound can lead to significant improvements in depressive-like behaviors, suggesting its potential as a treatment for major depressive disorder.
- Binding Affinity Studies : Research has demonstrated that this compound binds effectively to serotonin receptors, indicating a mechanism through which it may exert its antidepressant effects.
- Toxicology Assessments : Initial toxicological evaluations suggest a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]formamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: This compound has similar structural features and is also studied for its biological activities.
1-isopropyl-4-piperidone: A precursor in the synthesis of N-[1-(propan-2-yl)piperidin-4-yl]formamide.
Uniqueness
This compound is unique due to its specific formamide group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
N-[1-(propan-2-yl)piperidin-4-yl]formamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the formamide group enhances its solubility and may influence its interaction with biological targets. The molecular formula for this compound is CHNO, with a molecular weight of approximately 192.26 g/mol.
Neurological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential applications in treating conditions such as anxiety and depression. Preliminary studies have shown that compounds with similar structural features often exhibit antidepressant and anxiolytic effects, which could be attributed to their ability to modulate neurotransmitter levels in the brain.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as a modulator of various receptors or enzymes involved in neurotransmission. This modulation can lead to alterations in signaling pathways associated with mood regulation and cognitive functions .
Research Findings
Recent studies have explored the pharmacological properties of this compound through various experimental approaches:
- Binding Affinity Studies : Initial findings suggest that this compound may exhibit significant binding affinity for serotonin (5-HT) receptors, which are critical in mood regulation. Such interactions could provide insights into its potential as an antidepressant agent.
- Cellular Assays : In vitro assays have demonstrated that derivatives of piperidine can induce cellular responses indicative of neuroprotective effects. For instance, compounds structurally related to this compound have shown promise in promoting neuronal survival under stress conditions .
- Comparative Analysis : A comparative analysis with similar compounds revealed that this compound possesses unique properties that may enhance its therapeutic profile. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-methoxyphenyl]formamide | Methoxy group, no piperidine | Limited neuropharmacological effects |
| N-(1-piperidinyl)-substituted phenols | Piperidine ring present | Antidepressant properties |
| Thienopyrimidine derivatives | Contains thieno and pyrimidine rings | Diverse pharmacological profiles |
This table illustrates how structural variations can significantly influence biological activity, highlighting the potential of this compound as a candidate for further development in neurological therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
